3,4,5-Tris(benzyloxy)benzyl Alcohol
Overview
Description
3,4,5-Tris(benzyloxy)benzyl Alcohol is a chemical compound with the molecular formula C28H26O4 and a molecular weight of 426.51 g/mol This compound is characterized by its white to almost white powder or crystalline form and has a melting point of approximately 107°C . It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)benzyl Alcohol typically involves the protection of hydroxyl groups on a benzyl alcohol derivative. One common method is the benzylation of 3,4,5-trihydroxybenzyl alcohol using benzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(benzyloxy)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-Tris(benzyloxy)benzaldehyde or 3,4,5-Tris(benzyloxy)benzoic acid.
Reduction: Formation of 3,4,5-Tris(benzyloxy)benzyl ether.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3,4,5-Tris(benzyloxy)benzyl Alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(benzyloxy)benzyl Alcohol depends on its specific application. In organic synthesis, it acts as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step synthesis. The benzyloxy groups can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl Alcohol: Similar in structure but with methoxy groups instead of benzyloxy groups.
3,4,5-Tris(methoxy)benzyl Alcohol: Another similar compound with methoxy groups.
3,4,5-Tris(benzyloxy)benzoic Acid: A derivative with a carboxylic acid group instead of an alcohol group.
Uniqueness
3,4,5-Tris(benzyloxy)benzyl Alcohol is unique due to its benzyloxy protecting groups, which provide stability and ease of removal under mild conditions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and materials .
Properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPHSYJOSSBILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464951 | |
Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79831-88-2 | |
Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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